molecular formula C19H23N7O4 B13976221 Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13976221
M. Wt: 413.4 g/mol
InChI Key: VICWODNAIYPYMO-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that features a combination of imidazole, morpholine, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyridopyrimidine core. The morpholine and methoxyethylamine groups are then added through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and methoxyethylamine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of nitro groups results in the formation of amines.

Scientific Research Applications

Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: It has potential therapeutic applications, particularly as an anti-cancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridopyrimidine core can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar reactivity.

    Morpholine: A common heterocyclic compound used in organic synthesis.

    Pyridopyrimidine: A core structure found in many biologically active molecules.

Uniqueness

Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of multiple functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H23N7O4

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-imidazol-1-yl-8-(2-methoxyethylamino)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H23N7O4/c1-28-8-4-21-13-11-14(18(27)29-2)22-16-15(13)23-19(26-5-3-20-12-26)24-17(16)25-6-9-30-10-7-25/h3,5,11-12H,4,6-10H2,1-2H3,(H,21,22)

InChI Key

VICWODNAIYPYMO-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC(=NC2=C1N=C(N=C2N3CCOCC3)N4C=CN=C4)C(=O)OC

Origin of Product

United States

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